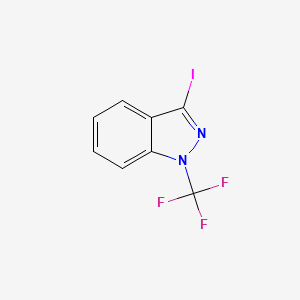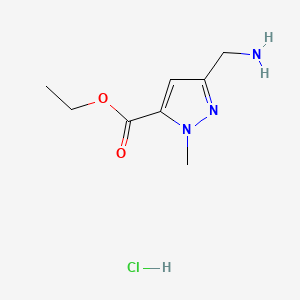![molecular formula C9H14F2S B13508243 7,7-Difluorospiro[3.5]nonane-2-thiol](/img/structure/B13508243.png)
7,7-Difluorospiro[3.5]nonane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluorospiro[3.5]nonane-2-thiol: is a chemical compound characterized by its unique spiro structure, which includes a sulfur atom bonded to a nonane ring with two fluorine atoms at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluorospiro[3.5]nonane-2-thiol typically involves the reaction of a suitable precursor with fluorinating agents. One common method includes the use of sulfur-containing compounds and fluorinating reagents under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the spiro structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,7-Difluorospiro[3.5]nonane-2-thiol can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiol group to a sulfide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed:
- Various substituted products from nucleophilic substitution.
Sulfoxides and sulfones: from oxidation.
Sulfides: from reduction.
Scientific Research Applications
Chemistry: 7,7-Difluorospiro[3.5]nonane-2-thiol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology and Medicine: The compound’s unique structure and reactivity make it a candidate for drug development and biochemical studies, where it can be used to probe biological pathways and mechanisms.
Industry: In materials science, this compound is explored for its potential in creating advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 7,7-Difluorospiro[3.5]nonane-2-thiol exerts its effects involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with various biomolecules, influencing their function and activity. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
- 7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride
- 7,7-Difluorospiro[3.5]nonane-2-amine
Comparison: Compared to its analogs, 7,7-Difluorospiro[3.5]nonane-2-thiol is unique due to its thiol group, which imparts distinct reactivity and potential applications. The presence of fluorine atoms further differentiates it by enhancing its chemical stability and reactivity.
Properties
Molecular Formula |
C9H14F2S |
|---|---|
Molecular Weight |
192.27 g/mol |
IUPAC Name |
7,7-difluorospiro[3.5]nonane-2-thiol |
InChI |
InChI=1S/C9H14F2S/c10-9(11)3-1-8(2-4-9)5-7(12)6-8/h7,12H,1-6H2 |
InChI Key |
APURIWQNDLJIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CC(C2)S)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
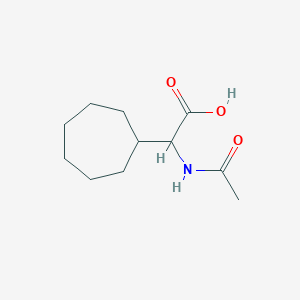
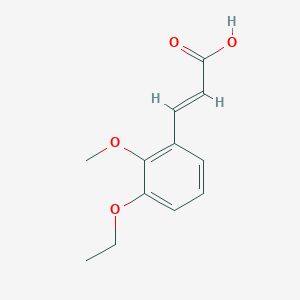
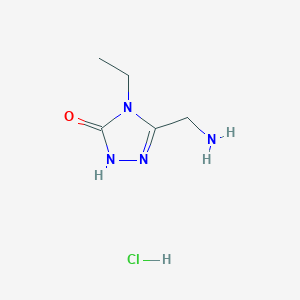
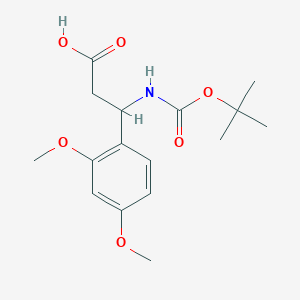
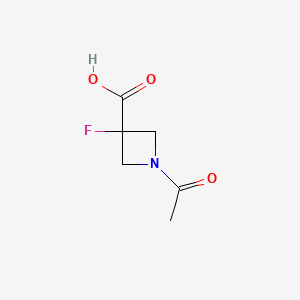
![3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B13508201.png)
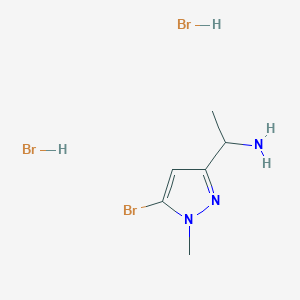
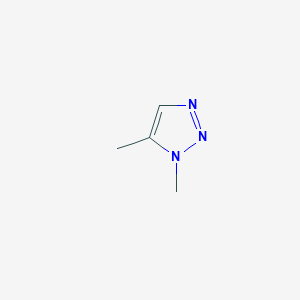
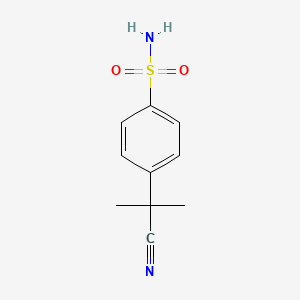
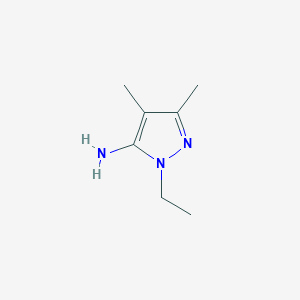
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine](/img/structure/B13508217.png)
